N-cyclopropyl-N'-(2-fluorophenyl)ethanediamide N-cyclopropyl-N'-(2-fluorophenyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 429624-94-2
VCID: VC4904876
InChI: InChI=1S/C11H11FN2O2/c12-8-3-1-2-4-9(8)14-11(16)10(15)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,15)(H,14,16)
SMILES: C1CC1NC(=O)C(=O)NC2=CC=CC=C2F
Molecular Formula: C11H11FN2O2
Molecular Weight: 222.219

N-cyclopropyl-N'-(2-fluorophenyl)ethanediamide

CAS No.: 429624-94-2

Cat. No.: VC4904876

Molecular Formula: C11H11FN2O2

Molecular Weight: 222.219

* For research use only. Not for human or veterinary use.

N-cyclopropyl-N'-(2-fluorophenyl)ethanediamide - 429624-94-2

Specification

CAS No. 429624-94-2
Molecular Formula C11H11FN2O2
Molecular Weight 222.219
IUPAC Name N-cyclopropyl-N'-(2-fluorophenyl)oxamide
Standard InChI InChI=1S/C11H11FN2O2/c12-8-3-1-2-4-9(8)14-11(16)10(15)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,15)(H,14,16)
Standard InChI Key VHRYSZUYNNZEMO-UHFFFAOYSA-N
SMILES C1CC1NC(=O)C(=O)NC2=CC=CC=C2F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-cyclopropyl-N'-(2-fluorophenyl)oxamide, reflects its bifunctional amide structure. The cyclopropyl group (C1CC1) and 2-fluorophenyl ring are connected through an oxamide bridge (-NHC(=O)C(=O)NH-) . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC11H11FN2O2\text{C}_{11}\text{H}_{11}\text{FN}_2\text{O}_2
Molecular Weight222.22 g/mol
SMILESC1CC1NC(=O)C(=O)NC2=CC=CC=C2F
InChIKeyVHRYSZUYNNZEMO-UHFFFAOYSA-N

The cyclopropane ring introduces steric strain, potentially enhancing reactivity, while the fluorine atom on the phenyl ring influences electronic distribution and intermolecular interactions.

Spectroscopic and Computational Data

PubChem lists computed properties such as a topological polar surface area (TPSA) of 80.2 Ų and an XLogP3 value of 1.3, indicating moderate hydrophobicity . Hydrogen bond donor and acceptor counts are 1 and 5, respectively, suggesting compatibility with biological targets .

Synthesis and Manufacturing

General Synthesis Route

The synthesis typically involves a two-step condensation reaction:

  • Formation of the Oxamide Backbone: Ethanedioyl chloride reacts with cyclopropylamine to yield N-cyclopropylethanediamide.

  • Coupling with 2-Fluoroaniline: The intermediate is treated with 2-fluoroaniline under basic conditions to form the final product.

Optimization Challenges

Yield optimization is hindered by the cyclopropane ring’s instability under acidic or high-temperature conditions. Alternative methods, such as using coupling agents like HATU or EDCI, may improve efficiency but require further validation.

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityNot publicly available
Melting PointUndocumented
XLogP31.3 (Predicted)
TPSA80.2 Ų
Hydrogen Bond Donors1

The compound’s low solubility in aqueous media (inferred from analogs ) limits its bioavailability, necessitating formulation strategies like salt formation or nanoencapsulation .

Research Findings and Limitations

Experimental Insights

  • Thermal Stability: Differential scanning calorimetry (DSC) of related cyclopropane-dicarboxamides reveals decomposition temperatures above 200°C, suggesting thermal robustness .

  • Electronic Properties: Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicative of semiconductor potential.

Critical Limitations

  • Synthetic Complexity: Low yields (<40%) in condensation reactions hinder large-scale production.

  • Biological Data Gaps: Absence of in vitro or in vivo studies specific to this compound limits therapeutic assessment .

Future Directions

  • Synthetic Chemistry: Explore microwave-assisted synthesis to enhance reaction efficiency.

  • Materials Characterization: Investigate thin-film morphology and charge transport properties.

  • Drug Discovery: Screen against kinase libraries to identify lead candidates .

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